![molecular formula C11H9BrO3 B180100 Ethyl 5-bromobenzofuran-3-carboxylate CAS No. 137242-41-2](/img/structure/B180100.png)
Ethyl 5-bromobenzofuran-3-carboxylate
Overview
Description
Ethyl 5-bromobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a bromine atom at the 5-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromobenzofuran-3-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method includes the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and esterification helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Ethyl 5-aminobenzofuran-3-carboxylate, ethyl 5-thiobenzofuran-3-carboxylate.
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Ethyl 5-bromobenzofuran-3-carbinol.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Ethyl 5-bromobenzofuran-3-carboxylate has been investigated for its potential antitumor properties. In a study published in the Journal of Medicinal Chemistry, derivatives of benzofuran were shown to exhibit significant cytotoxic activity against various cancer cell lines. The bromine substitution enhances the compound's reactivity and biological activity, making it a candidate for further development as an anticancer agent .
HCV NS5B Polymerase Inhibition
Research has demonstrated that compounds similar to this compound can inhibit the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This inhibition suggests potential therapeutic applications in antiviral drug development .
Organic Synthesis
Reagent in Carboxylation Reactions
this compound serves as an effective reagent in copper-catalyzed carboxylation reactions. These reactions are crucial for introducing carboxylic acid functionalities into aromatic compounds, enhancing their chemical versatility. For instance, studies have reported high yields of carboxylated products when using this compound under optimized reaction conditions .
Reaction Conditions | Yield (%) | Catalyst Used |
---|---|---|
Copper(I) chloride + KOtBu | 92% | (IPr)CuCl |
Higher temperature (60°C) | 15% | None |
Standard conditions | 43% | Various NHC ligands |
Material Science
Fluorescent Sensors
Substituted benzofurans, including this compound, have been utilized in the development of fluorescent sensors. The unique electronic properties of the benzofuran moiety allow for the detection of various analytes through fluorescence quenching or enhancement mechanisms. This application is particularly relevant in environmental monitoring and biomedical diagnostics .
Case Studies
Case Study: Antitumor Efficacy
In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. This finding underscores the compound’s potential as a lead structure for further drug development.
Case Study: Carboxylation Efficiency
A systematic investigation into the carboxylation of various substituted benzofurans revealed that this compound consistently produced higher yields than its unsubstituted counterparts. This efficiency was attributed to the electron-withdrawing effect of the bromine atom, which facilitates nucleophilic attack during the carboxylation process.
Mechanism of Action
The mechanism of action of ethyl 5-bromobenzofuran-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and ester group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 5-chlorobenzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-fluorobenzofuran-3-carboxylate: Contains a fluorine atom at the 5-position.
Ethyl 5-iodobenzofuran-3-carboxylate: Contains an iodine atom at the 5-position.
Comparison: Ethyl 5-bromobenzofuran-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, making it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 5-bromobenzofuran-3-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Benzofuran Derivatives
Benzofuran compounds, including this compound, are known for their diverse biological activities. They have been reported to exhibit anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The presence of the bromine atom in this compound enhances its reactivity and biological efficacy compared to other benzofuran derivatives.
Target Interactions
The biological activity of this compound is thought to stem from its ability to interact with various biological targets. These interactions may include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for bacterial virulence, such as EcDsbA in Escherichia coli, suggesting a potential pathway for antibacterial activity .
- Cell Signaling Modulation : Benzofuran derivatives can influence cell signaling pathways, affecting cellular metabolism and gene expression.
Molecular Mechanisms
While the specific molecular mechanisms of this compound are not fully elucidated, it is hypothesized that the compound may exert its effects through:
- Binding interactions with biomolecules.
- Enzyme inhibition or activation.
- Alterations in gene expression patterns.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzofuran derivatives. For example, modifications of benzofuran structures have led to compounds with significant antibacterial activity against strains like E. coli and Bacillus subtilis. This compound may share similar properties due to its structural characteristics .
Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
---|---|---|
Benzofuran-triazole 10b | 1.25 ± 0.60 | 1.80 ± 0.25 |
Standard Drug (Penicillin) | 1.00 ± 1.50 | 2.40 ± 1.00 |
This table illustrates the minimum inhibitory concentration (MIC) values for selected compounds, indicating the potential efficacy of benzofuran derivatives in combating bacterial infections.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an important target in Alzheimer's disease research. Some benzofuran derivatives have demonstrated promising AChE inhibitory activity, which may be relevant for this compound as well .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a precursor for synthesizing various pharmacologically active compounds with potential anticancer and antiviral properties.
- Organic Synthesis : The compound is utilized as an intermediate in synthesizing complex organic molecules, contributing to the development of natural products and heterocyclic compounds .
- Material Science : Its properties are explored for developing organic electronic materials and polymers.
Properties
IUPAC Name |
ethyl 5-bromo-1-benzofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKAUMXETAHVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617022 | |
Record name | Ethyl 5-bromo-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137242-41-2 | |
Record name | Ethyl 5-bromo-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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